molecular formula C20H18N4O3S B11253841 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B11253841
M. Wt: 394.4 g/mol
InChI Key: IITXQIFGOIFWQN-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of the Triazole Ring:

    Coupling of Benzofuran and Triazole Rings: The benzofuran and triazole rings are coupled using a thiol linker, typically through a nucleophilic substitution reaction.

    Attachment of the Acetamide Group: The final step involves the acylation of the amine group with 3-methoxyphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmaceutical agent. The triazole ring is known for its antimicrobial properties, and the benzofuran moiety is often associated with anti-inflammatory and anticancer activities.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. It is being explored for its efficacy in treating infections, inflammation, and cancer. Its ability to interact with biological targets such as enzymes and receptors is of particular interest.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the benzofuran moiety can intercalate with DNA, disrupting cellular processes. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzofuran ring enhances its potential for DNA interaction, while the triazole ring provides antimicrobial activity. The methoxyphenyl group further increases its bioavailability and potential therapeutic applications.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C20H18N4O3S/c1-24-19(17-10-13-6-3-4-9-16(13)27-17)22-23-20(24)28-12-18(25)21-14-7-5-8-15(11-14)26-2/h3-11H,12H2,1-2H3,(H,21,25)

InChI Key

IITXQIFGOIFWQN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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